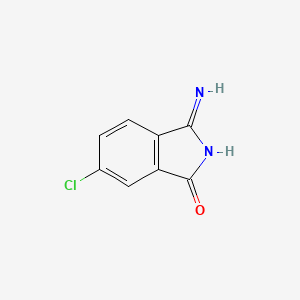
3-(5-Methylthiophen-2-yl)-2,3-dihydro-1,2,4-thiadiazol-5-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(5-methylthiophen-2-yl)-2,5-dihydro-1,2,4-thiadiazol-5-imine is a heterocyclic compound that features a thiophene ring substituted with a methyl group and a thiadiazole ring. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of sulfur and nitrogen atoms in its structure contributes to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-methylthiophen-2-yl)-2,5-dihydro-1,2,4-thiadiazol-5-imine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 5-methylthiophene-2-carboxylic acid hydrazide with thiophosgene under controlled conditions to form the thiadiazole ring. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at temperatures ranging from 50°C to 100°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations. Solvent recovery and recycling systems are also employed to minimize waste and reduce production costs.
化学反应分析
Types of Reactions
3-(5-methylthiophen-2-yl)-2,5-dihydro-1,2,4-thiadiazol-5-imine can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the thiophene and thiadiazole rings can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Electrophilic reagents such as bromine or chlorinating agents can be used in the presence of catalysts like iron(III) chloride.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or thiols.
Substitution: Introduction of halogens or other electrophilic groups.
科学研究应用
3-(5-methylthiophen-2-yl)-2,5-dihydro-1,2,4-thiadiazol-5-imine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial or anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
作用机制
The mechanism of action of 3-(5-methylthiophen-2-yl)-2,5-dihydro-1,2,4-thiadiazol-5-imine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or enzymes involved in oxidative stress pathways, leading to its observed biological effects.
相似化合物的比较
Similar Compounds
Thiophene derivatives: Compounds like 2,5-dimethylthiophene and 3-methylthiophene share structural similarities.
Thiadiazole derivatives: Compounds such as 2,5-dihydro-1,2,4-thiadiazole and 3,5-dimethyl-1,2,4-thiadiazole are structurally related.
Uniqueness
3-(5-methylthiophen-2-yl)-2,5-dihydro-1,2,4-thiadiazol-5-imine is unique due to the combination of the thiophene and thiadiazole rings, which imparts distinct chemical and biological properties
属性
分子式 |
C7H9N3S2 |
|---|---|
分子量 |
199.3 g/mol |
IUPAC 名称 |
3-(5-methylthiophen-2-yl)-2,3-dihydro-1,2,4-thiadiazol-5-amine |
InChI |
InChI=1S/C7H9N3S2/c1-4-2-3-5(11-4)6-9-7(8)12-10-6/h2-3,6,10H,1H3,(H2,8,9) |
InChI 键 |
XEYSIVGXKKUWGF-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(S1)C2NSC(=N2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-methylsulfanyl-4aH-pyrido[4,3-d]pyrimidin-5-one](/img/structure/B12355253.png)
![Pentanedioic acid, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, 1-(1,1-dimethylethyl) ester, (3S)-](/img/structure/B12355257.png)
![7H-Pyrazolo[4,3-d]pyrimidin-7-one, 5-(2-ethoxyphenyl)-1,6-dihydro-3-propyl-](/img/structure/B12355258.png)
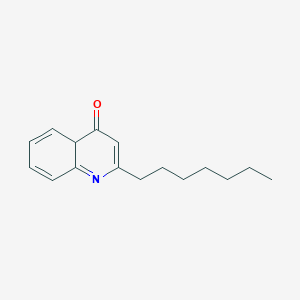
![rac-(4aR,8aR)-octahydro-1H-pyrano[3,4-b]pyridine, cis](/img/structure/B12355266.png)

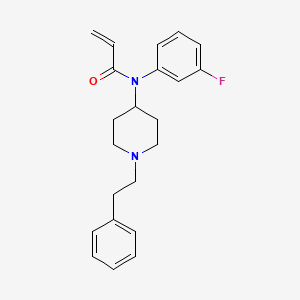
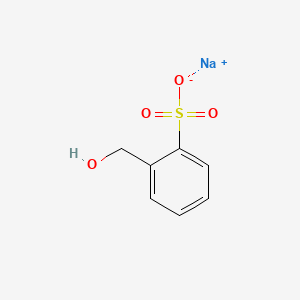

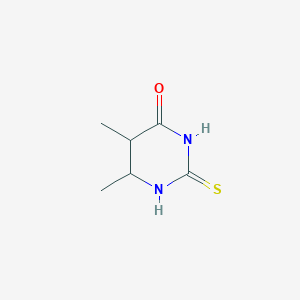
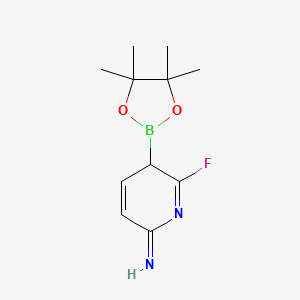
![sodium;24-tert-butyl-N-[1-(cyclopropylsulfonylcarbamoyl)-2-ethenylcyclopropyl]-7-methoxy-22,25-dioxo-2,21-dioxa-4,11,23,26-tetrazapentacyclo[24.2.1.03,12.05,10.018,20]nonacosa-3,5(10),6,8,11-pentaene-27-carboxamide](/img/structure/B12355324.png)
